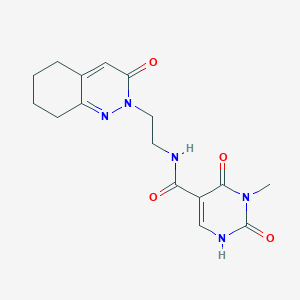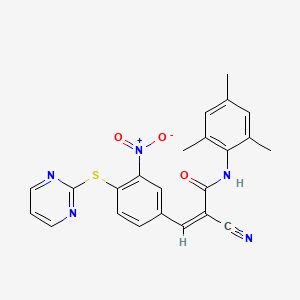
1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The molecule also includes a pyrrolidine ring, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines . A practical asymmetric synthesis method has been reported, which involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the trifluoromethyl group and the pyrrolidine ring. The trifluoromethyl group contributes to the unique physicochemical properties of the fluorine atom . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound with potential applications in various fields of scientific research. Though the direct studies on this compound are limited, research on similar compounds and derivatives provides insight into the potential applications and benefits of this chemical structure.
Synthesis and Receptor Binding
Similar compounds, such as azetidine derivatives, have been studied for their binding properties to nicotinic acetylcholine receptors (nAChRs), showing promise for imaging central nAChRs with PET. Such studies highlight the compound's relevance in neuroscience research, especially in understanding receptor dynamics and developing diagnostic tools (Doll et al., 1999).
Antibacterial and Antifungal Applications
Derivatives have shown significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This suggests potential for the development of new antimicrobial agents, underlining the importance of such compounds in addressing global health challenges related to infectious diseases (Haddad et al., 2015).
Catalysis and Asymmetric Synthesis
The compound's derivatives have been explored for their roles in catalysis, indicating their potential in facilitating asymmetric synthesis processes. This could have implications in pharmaceutical manufacturing and the synthesis of complex organic molecules (Iovel' et al., 2000).
Herbicidal Activity
Research into similar pyrrolidine derivatives has identified compounds with significant herbicidal activities. This suggests potential agricultural applications, particularly in the development of new herbicides with specific action modes (Zhu et al., 2005).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, it’s known that the biological activities of similar compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Orientations Futures
Propriétés
IUPAC Name |
1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)11-3-1-10(2-4-11)7-15(24)20-8-12(9-20)21-13(22)5-6-14(21)23/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKYLIOMGDOHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)
![2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole](/img/structure/B2461032.png)
![2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2461034.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2461041.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2461048.png)
![3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461049.png)
